An In-Depth Technical Guide to 3-Bromo-7-ethoxyquinoline (CAS: 1476078-53-1): Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 3-Bromo-7-ethoxyquinoline (CAS: 1476078-53-1): Synthesis, Properties, and Applications in Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its unique heterocyclic framework allows for versatile functionalization, enabling the fine-tuning of physicochemical and pharmacological properties.[3][4] Among the vast library of quinoline derivatives, 3-Bromo-7-ethoxyquinoline stands out as a strategically designed intermediate. The bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular complexity via cross-coupling reactions, while the ethoxy group at the 7-position modulates lipophilicity and metabolic stability.
This technical guide offers a comprehensive overview of 3-Bromo-7-ethoxyquinoline for researchers, scientists, and drug development professionals. It details the compound's fundamental properties, outlines a logical and field-proven synthetic pathway, discusses its characterization, and explores its potential applications as a pivotal building block in the synthesis of novel therapeutic agents.
Part 1: Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of all subsequent research. 3-Bromo-7-ethoxyquinoline is a distinct chemical entity with the properties summarized below.
| Identifier | Data | Source |
| CAS Number | 1476078-53-1 | [5] |
| Molecular Formula | C₁₁H₁₀BrNO | [5] |
| Molecular Weight | 252.11 g/mol | [5] |
| IUPAC Name | 3-Bromo-7-ethoxyquinoline | [5] |
| SMILES | CCOC1=CC=C2C=C(Br)C=NC2=C1 | [5] |
| Physical Form | Solid (Predicted) | |
| Storage | Store in a dark, dry place at room temperature. | [5] |
Part 2: A Logic-Driven Approach to Synthesis
Retrosynthetic Analysis
The disconnection approach points to 7-ethoxyquinoline as the immediate precursor. The bromine at the C-3 position can be installed via electrophilic aromatic substitution. 7-Ethoxyquinoline, in turn, can be synthesized from the commercially available 7-hydroxyquinoline through a standard Williamson ether synthesis. This multi-step pathway is advantageous as it utilizes common and predictable reactions, ensuring high yields and purity.
Caption: Retrosynthetic analysis of 3-Bromo-7-ethoxyquinoline.
Step 1: Synthesis of 7-Ethoxyquinoline via Williamson Ether Synthesis
Causality: The Williamson ether synthesis is the method of choice for preparing asymmetrical ethers from an alkoxide and a primary alkyl halide.[6][7] In this case, the phenolic proton of 7-hydroxyquinoline is sufficiently acidic to be deprotonated by a mild base like potassium carbonate, forming a nucleophilic phenoxide. This nucleophile then readily displaces a halide from an ethylating agent (e.g., iodoethane or bromoethane) in an efficient SN2 reaction.[8] The use of a polar aprotic solvent like DMF or acetonitrile facilitates the reaction by solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide.
Detailed Experimental Protocol:
-
Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 7-hydroxyquinoline (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and dimethylformamide (DMF, approx. 0.2 M).
-
Reagent Addition: Add iodoethane (1.2 equiv.) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 7-ethoxyquinoline.
Step 2: Regioselective Bromination of 7-Ethoxyquinoline
Causality: The direct bromination of the quinoline ring requires careful control to achieve regioselectivity.[5] The quinoline nucleus is generally deactivated towards electrophilic substitution, but activating groups can direct the position of attack. The ethoxy group at C-7 is an ortho-, para-directing activator. However, the pyridine ring is significantly electron-deficient, making the benzene ring more susceptible to electrophilic attack. For bromination at the C-3 position of the pyridine ring, specific conditions are often required. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, often used to avoid over-bromination and control regioselectivity.[9][10][11] The reaction mechanism can proceed via electrophilic attack on the electron-rich positions of the quinoline ring. In some cases, radical pathways can also contribute, especially with initiators.[12]
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask protected from light, dissolve 7-ethoxyquinoline (1.0 equiv.) in a suitable solvent such as chloroform or carbon tetrachloride.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) to the solution in portions at room temperature. The addition of a catalytic amount of a radical initiator like AIBN or benzoyl peroxide may be necessary to facilitate the reaction.[12]
-
Reaction: Stir the mixture at room temperature or gentle reflux for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The resulting crude product should be purified by flash column chromatography (using a hexane/ethyl acetate gradient) to isolate 3-Bromo-7-ethoxyquinoline.
Part 3: Spectroscopic Characterization and Validation
Unambiguous structural confirmation is paramount. While experimental spectra for this specific molecule are not published, its expected NMR and mass spectrometry data can be reliably predicted based on established principles and data from analogous structures like 3-bromoquinoline.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides a detailed map of the carbon-hydrogen framework.[14]
Predicted ¹H and ¹³C NMR Data: The following table outlines the predicted chemical shifts (in ppm) for 3-Bromo-7-ethoxyquinoline, assuming a standard deuterated solvent like CDCl₃. The predictions are based on the known shifts for quinoline and the substituent effects of the bromo and ethoxy groups.
| Position | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |
| 2 | ~8.9 (d) | ~151.0 | Deshielded by adjacent nitrogen. |
| 3 | — | ~120.0 | Carbon bearing bromine; significant shift. |
| 4 | ~8.2 (d) | ~136.0 | Deshielded by nitrogen and adjacent to bromine. |
| 5 | ~7.8 (d) | ~129.0 | Standard aromatic proton. |
| 6 | ~7.2 (dd) | ~118.0 | Shielded by ethoxy group. |
| 7 | — | ~160.0 | Carbon bearing ethoxy group; downfield shift. |
| 8 | ~7.4 (d) | ~108.0 | Shielded by ethoxy group. |
| 4a | — | ~148.0 | Quaternary carbon at ring junction. |
| 8a | — | ~127.0 | Quaternary carbon at ring junction. |
| -OCH₂CH₃ | ~4.2 (q) | ~64.0 | Methylene protons adjacent to oxygen. |
| -OCH₂CH₃ | ~1.5 (t) | ~15.0 | Methyl protons. |
Standard Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[13]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[15]
-
Analysis: Process the data to confirm the predicted shifts, multiplicities, and integration values, ensuring they match the proposed structure.
Part 4: Applications in Drug Discovery and Medicinal Chemistry
3-Bromo-7-ethoxyquinoline is not merely a chemical curiosity; it is a strategically designed building block for creating libraries of novel compounds with therapeutic potential. The quinoline core itself is associated with a vast range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3][16][17]
A Versatile Intermediate for Cross-Coupling Reactions
The true value of this molecule lies in the synthetic versatility of the C-Br bond at the 3-position. This site is primed for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern drug discovery.[18]
-
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, allowing the introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of complex aminoquinolines.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key step in synthesizing many complex natural products and kinase inhibitors.[19][20]
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
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